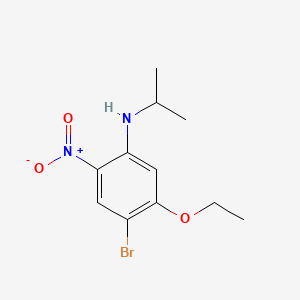

4-Bromo-5-ethoxy-N-isopropyl-2-nitroaniline

Beschreibung

Eigenschaften

IUPAC Name |

4-bromo-5-ethoxy-2-nitro-N-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O3/c1-4-17-11-6-9(13-7(2)3)10(14(15)16)5-8(11)12/h5-7,13H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOYVHFHUOZHVFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)NC(C)C)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90716668 | |

| Record name | 4-Bromo-5-ethoxy-2-nitro-N-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330750-39-4 | |

| Record name | 4-Bromo-5-ethoxy-N-(1-methylethyl)-2-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1330750-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-5-ethoxy-2-nitro-N-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-5-ethoxy-N-isopropyl-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-5-ethoxy-N-isopropyl-2-nitroaniline is a substituted nitroaniline compound that holds potential as a versatile building block in synthetic organic chemistry. Its unique arrangement of functional groups—a bromine atom, an ethoxy group, a secondary isopropylamino group, and a nitro group on a benzene ring—offers multiple reaction sites for the construction of more complex molecules. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, and its potential reactivity, drawing upon data for the compound itself where available and making logical inferences from closely related analogues. This document is intended to serve as a valuable resource for researchers in drug discovery and materials science, providing the foundational knowledge needed to effectively utilize this compound in their synthetic endeavors.

Core Chemical and Physical Properties

Precise experimental data for this compound is not extensively available in public literature. However, its fundamental properties can be established from supplier information and computational predictions.

Identifiers and Structure

The structural and identifying information for this compound is summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1330750-39-4 | [1][2] |

| Molecular Formula | C₁₁H₁₅BrN₂O₃ | [1] |

| Molecular Weight | 303.15 g/mol | [1] |

| Canonical SMILES | CC(C)NC1=C(C=C(C=C1)Br)[O-] | N/A |

Diagram 1: Chemical Structure of this compound

Physicochemical Properties (Predicted)

The following table outlines predicted physicochemical properties. These values are computationally derived and should be used as estimates.

| Property | Value | Notes |

| Appearance | Likely a yellow or orange solid | Based on related nitroaniline compounds.[3] |

| Storage | Sealed in dry, 2-8°C | [1] |

Proposed Synthesis Pathway

Diagram 2: Proposed Synthesis of this compound

A plausible multi-step synthesis pathway.

Step-by-Step Experimental Protocol (Hypothetical)

The following protocol is a hypothetical procedure based on general methods for aniline derivatization.

Step 1: Acetylation of 4-Bromo-2-nitroaniline

-

In a round-bottom flask, dissolve 4-bromo-2-nitroaniline in glacial acetic acid.

-

Slowly add acetic anhydride to the solution while stirring.

-

Heat the mixture under reflux for a specified period to ensure complete reaction.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain N-(4-bromo-2-nitrophenyl)acetamide.

Step 2: Ethoxylation of N-(4-bromo-2-nitrophenyl)acetamide

-

In a suitable solvent such as dimethylformamide (DMF), dissolve the product from Step 1.

-

Add a source of ethoxide, such as sodium ethoxide.

-

Heat the reaction mixture to facilitate the nucleophilic aromatic substitution.

-

Monitor the reaction by TLC.

-

After the reaction is complete, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer and concentrate it to yield N-(4-bromo-5-ethoxy-2-nitrophenyl)acetamide.

Step 3: Deacetylation

-

Reflux the acetylated compound from Step 2 in an acidic or basic aqueous solution (e.g., HCl or NaOH).

-

Continue heating until TLC analysis indicates the complete disappearance of the starting material.

-

Neutralize the reaction mixture and extract the product with a suitable organic solvent.

-

Wash the organic layer, dry it, and remove the solvent under reduced pressure to yield 4-bromo-5-ethoxy-2-nitroaniline.

Step 4: N-Isopropylation

-

Dissolve 4-bromo-5-ethoxy-2-nitroaniline in a polar aprotic solvent like DMF.

-

Add a base, such as potassium carbonate, to the mixture.

-

Add 2-iodopropane dropwise to the suspension.

-

Heat the mixture to drive the alkylation reaction.

-

Monitor the formation of the product by TLC.

-

Once the reaction is complete, add water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to obtain pure this compound.

Expected Reactivity and Chemical Behavior

The reactivity of this compound is governed by its multiple functional groups.

-

Nitro Group: The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution and can be reduced to an amino group, which is a common transformation in the synthesis of various bioactive molecules.[4]

-

Amino Group: The secondary isopropylamino group can undergo acylation and alkylation reactions.[4]

-

Aromatic Ring: The substituted benzene ring can participate in nucleophilic aromatic substitution, particularly at the position activated by the nitro group. The bromine atom can be replaced by other functional groups through transition-metal-catalyzed cross-coupling reactions.

Spectroscopic Analysis (Anticipated)

While experimental spectra for this specific compound are not widely published, the expected spectroscopic features can be predicted.

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the ethoxy group (a quartet and a triplet), and the isopropyl group (a septet and a doublet). The chemical shifts of the aromatic protons would be influenced by the electronic effects of the substituents.

-

¹³C NMR: The carbon NMR would display signals corresponding to all unique carbon atoms in the molecule, including the two aromatic carbons attached to bromine and the amino group, the four other aromatic carbons, and the carbons of the ethoxy and isopropyl groups.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of a bromine atom.

Safety and Handling

Specific toxicity data for this compound is not available. However, based on the data for the closely related compound 4-bromo-2-nitroaniline, it should be handled with care.[5]

-

Hazards: Assumed to be harmful if swallowed, cause skin and eye irritation, and may cause an allergic skin reaction and respiratory irritation.[5]

-

Precautions: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Potential Applications

Substituted nitroanilines are important intermediates in the synthesis of pharmaceuticals, dyes, and other specialty chemicals.[6] this compound, with its multiple points for functionalization, could serve as a key building block in the development of novel compounds in these areas. For instance, the nitro group can be reduced to an amine, which can then be further modified, making this compound a precursor to more complex diamine structures.

Conclusion

This compound is a chemical compound with significant potential for synthetic applications. While detailed experimental data is currently limited, this guide provides a solid foundation of its known properties, a scientifically sound proposed synthesis, and an overview of its expected reactivity. It is our hope that this document will empower researchers to explore the utility of this compound in their work, leading to new discoveries in medicine and materials science.

References

Sources

- 1. 1330750-39-4|this compound|BLD Pharm [bldpharm.com]

- 2. 1330750-39-4 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. 4-Bromo-2-nitroaniline | 875-51-4 | Benchchem [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

4-Bromo-5-ethoxy-N-isopropyl-2-nitroaniline CAS number 1330750-39-4

An In-Depth Technical Guide to 4-Bromo-5-ethoxy-N-isopropyl-2-nitroaniline (CAS: 1330750-39-4): A Key Building Block for Targeted Protein Degradation

Executive Summary

This compound is a substituted nitroaniline derivative recognized for its utility as a versatile synthetic intermediate. Its molecular architecture, featuring strategically placed bromo, nitro, and alkyl functionalities, makes it a valuable building block, particularly in the burgeoning field of targeted protein degradation (TPD). This guide provides an in-depth analysis of its physicochemical properties, explores its strategic importance in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), and offers detailed protocols for its application and quality control, tailored for researchers and drug development professionals.

Physicochemical Characteristics & Molecular Structure

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in complex synthetic campaigns. This compound is a compound whose identity and purity can be readily confirmed using standard analytical techniques.

| Identifier | Value | Source |

| CAS Number | 1330750-39-4 | [1] |

| Molecular Formula | C₁₁H₁₅BrN₂O₃ | [1] |

| Molecular Weight | 303.15 g/mol | [1] |

| Purity | Available up to ≥96% | [2] |

| SMILES | O=[O-] | |

| Storage | Sealed in dry, 2-8°C |

Molecular Structure Diagram

Caption: 2D structure of this compound.

Strategic Role in Targeted Protein Degradation (TPD)

The classification of this molecule as a "Protein Degrader Building Block" is pivotal.[2] It signifies its intended use in constructing heterobifunctional molecules like PROTACs. These molecules function by recruiting a specific target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.

The PROTAC Mechanism

A PROTAC molecule consists of three parts: a ligand for the target protein, a ligand for an E3 ligase (like Cereblon or VHL), and a linker connecting them. The molecule induces proximity between the target and the E3 ligase, forming a ternary complex that the cell's machinery uses to tag the target for destruction.

Caption: Generalized mechanism of action for a PROTAC molecule.

Causality of Functional Groups in Synthesis

The utility of this compound stems from its distinct functional groups, which serve as versatile chemical handles:

-

Nitro Group (-NO₂): This group is the primary reactive site for elaboration. It can be selectively reduced to an amine (-NH₂). This newly formed aniline is a powerful nucleophile, ideal for forming amide bonds with a linker carboxylic acid—a cornerstone reaction in PROTAC synthesis.

-

Bromo Group (-Br): The bromine atom is a classic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the precise and efficient introduction of complex aromatic or aliphatic structures, often forming the core of the target-binding ligand.

-

Ethoxy & N-isopropyl Groups: These substituents are not merely passive decorations. They provide steric bulk and modulate the electronic properties of the aromatic ring. This fine-tuning is critical for influencing the binding affinity of the final PROTAC to its target or the E3 ligase, as well as impacting overall compound properties like solubility and cell permeability.

Synthetic Application & Experimental Protocol

The true value of a building block is demonstrated through its reactivity. The most logical and critical first step in utilizing this compound is the selective reduction of the nitro group.

Workflow: From Building Block to Intermediate

Caption: Synthetic workflow for the initial modification of the title compound.

Protocol 3.1: Selective Reduction of the Nitro Group

This protocol describes a common and reliable method for reducing the nitro group to an amine, yielding the corresponding diamine, a key precursor for further synthesis. The choice of iron powder and ammonium chloride is based on its cost-effectiveness, high yield, and chemoselectivity, leaving the bromo group intact for subsequent cross-coupling reactions.

Materials:

-

This compound (1.0 eq)

-

Iron powder, <325 mesh (5.0 eq)

-

Ammonium chloride (NH₄Cl) (4.0 eq)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

-

Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), ethanol, and water (e.g., a 4:1 EtOH:H₂O mixture).

-

Addition of Reagents: Add iron powder (5.0 eq) and ammonium chloride (4.0 eq) to the stirring solution.

-

Heating: Heat the reaction mixture to reflux (typically around 80-85°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Filter the mixture through a pad of Celite to remove the iron salts, washing the pad thoroughly with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.

-

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel if necessary to yield the pure diamine product.

Analytical & Quality Control

Rigorous analytical verification is non-negotiable. The following protocols ensure the identity, purity, and integrity of the starting material and its synthetic products.

QC Workflow Diagram

Caption: Standard quality control workflow for chemical intermediates.

Protocol 4.1: LC-MS Analysis

-

Objective: To confirm the molecular weight and assess the purity of the compound.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Detection: UV at 254 nm and Electrospray Ionization (ESI) in positive mode.

-

Expected Result: A major peak corresponding to the [M+H]⁺ ion at m/z ≈ 303.0/305.0 (due to bromine isotopes).

Protocol 4.2: ¹H NMR Spectroscopy

-

Objective: To confirm the molecular structure.

-

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Procedure: Dissolve ~5-10 mg of the sample in ~0.6 mL of the deuterated solvent.

-

Expected Signals: The spectrum should be consistent with the structure, showing characteristic peaks for the aromatic protons, the N-isopropyl group (a septet and a doublet), and the ethoxy group (a quartet and a triplet). The integration of these signals should correspond to the number of protons in each environment.

Safety & Handling

While specific hazard data for this compound is limited, it is classified as an irritant.[1] Prudent laboratory practice dictates handling it with care, assuming hazards similar to related nitroaniline compounds. Nitroaromatics can be toxic and are often skin and eye irritants.[3][4]

| Precaution | Guideline |

| Engineering Controls | Always handle within a certified chemical fume hood.[5] |

| Personal Protective Equipment (PPE) | Wear a lab coat, nitrile gloves, and chemical safety goggles.[4] |

| Handling | Avoid generating dust. Avoid contact with skin and eyes. Do not ingest.[5] |

| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated area away from oxidizing agents. |

| Disposal | Dispose of waste in accordance with local, state, and federal regulations. |

Conclusion

This compound is more than just a catalog chemical; it is a strategically designed building block that offers a clear and logical pathway into the complex world of targeted protein degraders. Its well-defined reactive handles—a reducible nitro group and a versatile bromo group—provide chemists with the tools needed to construct sophisticated bifunctional molecules. By understanding its properties, applying robust synthetic protocols, and adhering to strict quality control and safety measures, researchers can effectively leverage this compound to accelerate the discovery and development of novel therapeutics in the TPD landscape.

References

-

PubChem. 4-Bromo-5-ethoxy-2-nitro-N-propylaniline. [Link]

-

Pharmaffiliates. 4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline. [Link]

-

PubChem. 4-Bromo-2-methyl-5-nitroaniline. [Link]

- Sheena, A. D., & Stretton, R. J. (1984). Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox). Microbios.

-

Fisher Scientific. SAFETY DATA SHEET: 4-Nitroaniline. [Link]

Sources

A Technical Guide to 4-Bromo-5-ethoxy-N-isopropyl-2-nitroaniline: A Key Building Block in Targeted Protein Degradation

Prepared by: Gemini, Senior Application Scientist

This technical guide provides an in-depth analysis of 4-Bromo-5-ethoxy-N-isopropyl-2-nitroaniline, a specialized chemical intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document details the compound's physicochemical properties, a proposed synthetic pathway based on established chemical principles, and its critical role as a precursor in the synthesis of advanced therapeutic agents, particularly Proteolysis Targeting Chimeras (PROTACs).

Core Compound Identification and Properties

This compound is a substituted nitroaniline derivative. Its unique arrangement of functional groups—a bromine atom, an ethoxy group, a nitro group, and an N-isopropylamino group on a benzene ring—makes it a valuable and versatile building block in multi-step organic synthesis.

Physicochemical Data Summary

The fundamental properties of the compound are summarized below.

| Property | Value | Source(s) |

| Chemical Name | This compound | - |

| CAS Number | 1330750-39-4 | [1] |

| Molecular Formula | C₁₁H₁₅BrN₂O₃ | [1] |

| Molecular Weight | 303.16 g/mol | [1] |

| Appearance | Not specified (typically yellow to orange solid for nitroanilines) | - |

| Storage | Sealed in dry, 2-8°C | [2] |

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from closely related structural analogs, such as 4-bromo-2-nitroaniline, provides a strong basis for hazard assessment and handling protocols. The compound is classified as an irritant[1].

Hazard Profile (based on analogs):

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[3][4].

-

Sensitization: May cause an allergic skin reaction.

-

Specific Target Organ Toxicity: May cause respiratory irritation[3].

Recommended Personal Protective Equipment (PPE):

-

Hand Protection: Wear protective gloves (e.g., nitrile rubber).

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin and Body Protection: Wear a lab coat and other protective clothing.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dust is generated or ventilation is inadequate.

All handling should be performed in a well-ventilated fume hood. Wash hands thoroughly after handling.

Proposed Synthetic Pathway

A specific, peer-reviewed synthesis for this compound has not been identified in the public literature. However, a logical and chemically sound two-step pathway can be proposed based on fundamental principles of organic chemistry, starting from the commercially available precursor, 4-ethoxy-2-nitroaniline.

The proposed strategy involves an initial regioselective bromination followed by N-alkylation. This sequence is chosen for strategic reasons: the N-isopropyl group is sterically bulkier than the primary amine, and its presence could hinder the subsequent regioselective bromination. Therefore, brominating the less hindered primary aniline is the preferred approach.

Proposed Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of the target compound.

Step 1: Regioselective Bromination of 4-Ethoxy-2-nitroaniline

Causality and Experimental Choices: The starting material, 4-ethoxy-2-nitroaniline, possesses three substituents that influence the position of electrophilic attack. The amino (-NH₂) and ethoxy (-OEt) groups are powerful activating, ortho, para-directing groups. The nitro (-NO₂) group is a deactivating, meta-directing group. The position para to the strongly activating amino group is occupied by the ethoxy group. The position ortho to the amino group (and meta to the nitro group) is sterically hindered and electronically deactivated by the adjacent nitro group. The most favorable position for electrophilic attack is therefore ortho to the ethoxy group and meta to the amino group, which corresponds to the desired 4-bromo substitution pattern. N-Bromosuccinimide (NBS) is selected as a mild and effective brominating agent for activated aromatic rings, minimizing over-bromination. Acetonitrile is a suitable polar aprotic solvent for this reaction.

Experimental Protocol:

-

To a solution of 4-ethoxy-2-nitroaniline (1.0 eq) in acetonitrile (MeCN), add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-bromo-5-ethoxy-2-nitroaniline.

Step 2: N-Isopropylation

Causality and Experimental Choices: The N-alkylation of nitroanilines is often challenging because the electron-withdrawing nitro group reduces the nucleophilicity of the amine. To overcome this, forcing conditions are typically required. A strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is used to deprotonate the aniline, increasing its reactivity. A polar aprotic solvent like N,N-Dimethylformamide (DMF) is chosen for its ability to dissolve the reactants and its high boiling point, allowing the reaction to be heated to drive it to completion. 2-Bromopropane serves as the source of the isopropyl group.

Experimental Protocol:

-

In a round-bottom flask, suspend 4-bromo-5-ethoxy-2-nitroaniline (1.0 eq) and anhydrous potassium carbonate (K₂CO₃) (2.0-3.0 eq) in DMF.

-

Add 2-bromopropane (1.5 eq) to the suspension.

-

Heat the reaction mixture to 80-100°C and stir vigorously. Monitor the reaction by TLC.

-

After the starting material is consumed, cool the mixture to room temperature and pour it into ice water to precipitate the product.

-

Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.

-

If necessary, further purify the product by recrystallization or column chromatography to yield the final compound, this compound.

Role in Drug Discovery: A PROTAC Building Block

The primary application of this compound is as an intermediate in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that represent a paradigm shift in pharmacology from occupancy-driven inhibition to event-driven degradation[5].

The PROTAC Mechanism of Action

A PROTAC molecule consists of three parts: a ligand for a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them. By simultaneously binding the POI and an E3 ligase, the PROTAC forms a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the cell's proteasome, effectively removing the protein from the cellular environment[5][6].

Caption: Mechanism of PROTAC-mediated protein degradation.

Synthetic Utility in PROTACs

This compound is a precursor for constructing ligands that recruit the Cereblon (CRBN) E3 ligase [2][7][8]. Ligands for CRBN, such as thalidomide and its analogs (immunomodulatory imide drugs or IMiDs), are among the most widely used in PROTAC development[2][8].

The synthetic utility arises from the transformation of the 2-nitroaniline moiety. The nitro group can be chemically reduced to an amine. This newly formed diamine can then undergo cyclization reactions to form the glutarimide or related heterocyclic systems that are essential for binding to the CRBN protein[9]. The substituents on the aromatic ring (bromo, ethoxy, isopropylamino) are retained in the final ligand, where they serve to modulate the molecule's physicochemical properties, such as binding affinity, cell permeability, and metabolic stability. The bromine atom is particularly useful as it can serve as a handle for further chemical modifications, such as cross-coupling reactions, to attach the linker.

Analytical Characterization (Predicted)

No experimental spectroscopic data for this compound is publicly available. The following tables outline the predicted key signals based on the analysis of its functional groups and data from analogous structures.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.0 - 8.2 | Singlet | 1H | Ar-H (H3) | Deshielded by adjacent -NO₂ group. |

| ~ 6.5 - 6.7 | Singlet | 1H | Ar-H (H6) | Shielded by -NHR and -OEt groups. |

| ~ 4.5 - 4.8 | Septet | 1H | -NH-CH (CH₃)₂ | Typical for an isopropyl methine proton. |

| ~ 4.0 - 4.2 | Quartet | 2H | -O-CH₂ -CH₃ | Methylene protons of the ethoxy group. |

| ~ 1.4 - 1.6 | Triplet | 3H | -O-CH₂-CH₃ | Methyl protons of the ethoxy group. |

| ~ 1.2 - 1.4 | Doublet | 6H | -CH(CH₃ )₂ | Methyl protons of the isopropyl group. |

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145-150 | Ar-C -OEt |

| ~ 140-145 | Ar-C -NHR |

| ~ 135-140 | Ar-C -NO₂ |

| ~ 125-130 | Ar-C -H (C3) |

| ~ 105-110 | Ar-C -Br |

| ~ 100-105 | Ar-C -H (C6) |

| ~ 65-70 | -O-CH₂ -CH₃ |

| ~ 45-50 | -NH-CH (CH₃)₂ |

| ~ 20-25 | -CH(CH₃ )₂ |

| ~ 14-16 | -O-CH₂-CH₃ |

Predicted Key IR Absorptions

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~ 3350-3400 | N-H | Stretching |

| ~ 2850-3000 | C-H (sp³) | Stretching |

| ~ 1580-1620 | C=C | Aromatic Ring Stretching |

| ~ 1500-1550 | N-O | Asymmetric NO₂ Stretch |

| ~ 1330-1370 | N-O | Symmetric NO₂ Stretch |

| ~ 1200-1250 | C-O-C | Asymmetric Ether Stretch |

| ~ 1000-1050 | C-O-C | Symmetric Ether Stretch |

| ~ 550-650 | C-Br | Stretching |

Mass Spectrometry

In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 302 and 304 with an approximate 1:1 ratio, which is characteristic of the isotopic pattern of a molecule containing one bromine atom.

Conclusion

This compound is a highly functionalized synthetic intermediate with significant potential in the field of drug discovery. While detailed public information on its synthesis and direct applications is scarce, its structural features and commercial availability as a "Protein Degrader Building Block" strongly position it as a key precursor for the development of novel PROTACs, particularly those utilizing Cereblon E3 ligase ligands. The proposed synthetic pathway and predicted analytical data in this guide provide a solid foundation for researchers aiming to incorporate this valuable molecule into their research and development programs.

References

- Google Patents. (n.d.). US3813875A - Rocket having barium release system to create ion clouds in the upper atmosphere.

- Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Bromo-2-nitroaniline.

-

Frontiers in Chemistry. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Retrieved January 23, 2026, from [Link]

- BenchChem. (n.d.). Spectroscopic Fingerprinting: Confirming the Structure of N-(2-Ethoxyethyl)-2-nitroaniline and its Analogs. Retrieved January 23, 2026, from a relevant BenchChem technical note.

- ResearchGate. (2025). PROTAC unleashed: Unveiling the synthetic approaches and potential therapeutic applications.

- Google Patents. (n.d.). US6388135B1 - Preparation of 4-bromoaniline derivatives.

- University of Wisconsin–Madison Libraries. (2024). Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degradation.

- TCI Chemicals. (2025). Safety Data Sheet: 2-Bromo-4-nitroaniline.

- National Institutes of Health. (n.d.). Recent Advances in PROTACs for Drug Targeted Protein Research.

Sources

- 1. US6388135B1 - Preparation of 4-bromoaniline derivatives - Google Patents [patents.google.com]

- 2. Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline - Google Patents [patents.google.com]

- 4. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US3215737A - Preparation of 2-amino-5-nitro-benzophenone and derivatives thereof - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. calpaclab.com [calpaclab.com]

- 8. ripublication.com [ripublication.com]

- 9. CN115850264A - Novel PROTAC compound and application thereof in anti-cancer drugs - Google Patents [patents.google.com]

Spectroscopic Elucidation of 4-Bromo-5-ethoxy-N-isopropyl-2-nitroaniline: A Technical Guide

Introduction

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. This technical guide provides an in-depth analysis of the spectroscopic data for 4-Bromo-5-ethoxy-N-isopropyl-2-nitroaniline, a substituted nitroaniline with potential applications in pharmaceutical and materials science. As a molecule with a unique constellation of functional groups—a bromine substituent, an ethoxy group, a secondary isopropylamine, and a nitro group on an aniline scaffold—its structural confirmation relies on a multi-faceted spectroscopic approach. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only the spectral data but also the underlying principles and experimental methodologies for its acquisition and interpretation. The molecular structure of this compound is presented below.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1 | s | 1H | Ar-H |

| ~6.7 | s | 1H | Ar-H |

| ~4.1 | q | 2H | -OCH₂CH₃ |

| ~3.8 | sept | 1H | -NHCH(CH₃)₂ |

| ~1.4 | t | 3H | -OCH₂CH₃ |

| ~1.3 | d | 6H | -NHCH(CH₃)₂ |

| ~8.5 | br s | 1H | -NH- |

Interpretation and Rationale:

-

Aromatic Protons: The two aromatic protons are in distinct chemical environments. The proton ortho to the nitro group is expected to be significantly downfield shifted due to the strong electron-withdrawing nature of the nitro group. The other aromatic proton, situated between the ethoxy and amino groups, will be upfield. The lack of adjacent protons for both would result in singlets.

-

Ethoxy Group: The ethoxy group will present as a quartet for the methylene (-OCH₂-) protons, coupled to the three methyl protons, and a triplet for the methyl (-CH₃) protons, coupled to the two methylene protons.

-

Isopropyl Group: The methine proton (-CH-) of the isopropyl group will appear as a septet due to coupling with the six equivalent methyl protons. The two methyl groups (-CH₃) will appear as a doublet, coupled to the single methine proton.

-

Amine Proton: The N-H proton will likely appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of different types of carbon atoms in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | Ar-C (C-O) |

| ~145 | Ar-C (C-N) |

| ~138 | Ar-C (C-NO₂) |

| ~128 | Ar-C (CH) |

| ~115 | Ar-C (CH) |

| ~110 | Ar-C (C-Br) |

| ~65 | -OCH₂CH₃ |

| ~45 | -NHCH(CH₃)₂ |

| ~22 | -NHCH(CH₃)₂ |

| ~15 | -OCH₂CH₃ |

Interpretation and Rationale:

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons due to the lack of symmetry. The carbons attached to the electronegative oxygen, nitrogen, and bromine atoms will have characteristic chemical shifts. The C-O and C-N carbons will be downfield, while the C-Br carbon will be more upfield. The carbon bearing the nitro group will also be significantly deshielded.

-

Aliphatic Carbons: The four aliphatic carbons of the ethoxy and isopropyl groups will appear in the upfield region of the spectrum, with the -OCH₂- carbon being the most downfield of the four due to its attachment to oxygen.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-pulse ¹H spectrum.

-

Typical parameters: 30° pulse angle, 2-second relaxation delay, 16-32 scans.

-

Process the data with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 30° pulse angle, 2-second relaxation delay, 1024 or more scans.

-

Process the data with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transform.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~3350 | Medium | N-H stretch (secondary amine) |

| ~2970 | Medium-Strong | C-H stretch (aliphatic) |

| ~1580, ~1340 | Strong | N-O stretch (nitro group, asymmetric and symmetric) |

| ~1500, ~1450 | Medium | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1100 | Medium | C-N stretch (aromatic amine) |

| ~600 | Medium | C-Br stretch |

Interpretation and Rationale:

-

N-H Stretch: The presence of a secondary amine is confirmed by a characteristic absorption band around 3350 cm⁻¹.

-

Nitro Group: The strong absorptions corresponding to the asymmetric and symmetric stretching of the N-O bonds are definitive for the nitro group.

-

Aromatic and Aliphatic C-H Stretches: The region above 3000 cm⁻¹ will show aromatic C-H stretches (weaker), while the region below 3000 cm⁻¹ will be dominated by the stronger aliphatic C-H stretches of the ethoxy and isopropyl groups.

-

Aryl Ether and Amine: Strong C-O stretching for the aryl ether and C-N stretching for the aromatic amine will be present in the fingerprint region.

-

C-Br Stretch: The carbon-bromine bond will exhibit a stretching vibration in the low-frequency region of the spectrum.

Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 302/304 | High | [M]⁺ and [M+2]⁺ (Molecular ion peak with bromine isotope pattern) |

| 287/289 | Medium | [M - CH₃]⁺ |

| 259/261 | Medium | [M - C₃H₇]⁺ |

| 273/275 | Low | [M - C₂H₅]⁺ |

Interpretation and Rationale:

-

Molecular Ion Peak: The most critical piece of information is the molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of almost equal intensity at m/z 302 and 304, corresponding to the molecular formula C₁₁H₁₅⁷⁹BrN₂O₃ and C₁₁H₁₅⁸¹BrN₂O₃, respectively. The nominal molecular weight is approximately 303.15 g/mol .[1][2]

-

Fragmentation Pattern: Under EI conditions, the molecule will fragment in predictable ways. Loss of a methyl radical from the isopropyl or ethoxy group would lead to fragments at m/z 287/289. Loss of the entire isopropyl group would result in a fragment at m/z 259/261.

Experimental Protocol for MS Data Acquisition (GC-MS)

-

Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent like dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Use a suitable capillary column (e.g., a non-polar column like DB-5) and a temperature program to ensure the compound elutes as a sharp peak.

-

-

MS Detection:

-

The mass spectrometer will be set to scan a relevant mass range (e.g., m/z 40-400).

-

The electron energy will typically be set at 70 eV.

-

The mass spectrum corresponding to the GC peak of the compound of interest is then analyzed.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel compound like this compound.

Sources

A Technical Guide to the Medicinal Chemistry of Substituted Nitroanilines: From Prodrug Activation to Therapeutic Innovation

Abstract

The substituted nitroaniline scaffold, a deceptively simple aromatic structure, represents a versatile and highly modulable platform in modern medicinal chemistry. Characterized by an aniline ring bearing one or more nitro groups, its true potential is unlocked through the strategic placement of additional substituents. The interplay between the electron-donating amino group and the potent electron-withdrawing nitro group governs the molecule's reactivity, metabolic fate, and mechanism of action. This guide provides an in-depth exploration of the core principles that make substituted nitroanilines compelling candidates for drug development, with a particular focus on their applications as anticancer and antimicrobial agents. We will dissect the causality behind their bioactivation mechanisms, delve into structure-activity relationships (SAR), present validated experimental protocols, and discuss modern strategies to mitigate inherent liabilities, offering researchers and drug development professionals a comprehensive resource for leveraging this powerful chemical motif.

The Nitroaniline Core: A Study in Electronic Duality and Therapeutic Potential

The foundational utility of the nitroaniline scaffold in medicinal chemistry stems from the unique electronic tension between the amino (-NH₂) and nitro (-NO₂) groups. The amino group is a strong activating, electron-donating group, while the nitro group is one of the most powerful deactivating, electron-withdrawing groups. This electronic dichotomy is not a liability but a key feature to be exploited.

-

Reactivity and Synthesis: The presence of these opposing groups allows for regioselective synthesis, enabling chemists to precisely install additional functionalities. For instance, the synthesis of 2-nitroaniline can be achieved by the reaction of 2-nitrochlorobenzene with ammonia.[1] The scaffold serves as a crucial building block for more complex heterocyclic systems, such as benzimidazoles, which are prevalent in many pharmaceutical agents.[2][3]

-

Metabolic Activation: The nitro group is the lynchpin of the most significant application of this scaffold: targeted prodrug therapy. In environments with low oxygen tension (hypoxia), such as solid tumors or anaerobic bacterial colonies, endogenous nitroreductase enzymes can reduce the nitro group to highly reactive and cytotoxic species, including nitroso, hydroxylamino, and amino derivatives.[4][5] This localized bioactivation minimizes systemic toxicity, a cornerstone of modern targeted therapies.

The Challenge of Inherent Toxicity

It is crucial to acknowledge the potential toxicity associated with the nitroaniline core. Aromatic amines and nitro compounds are known to induce methemoglobinemia, a condition where hemoglobin's ability to carry oxygen is impaired.[6][7] Furthermore, some derivatives have shown potential for genotoxicity or carcinogenicity in preclinical studies.[8] These challenges necessitate careful molecular design and the application of mitigation strategies, such as bioisosteric replacement, to optimize the therapeutic window.[9]

Application I: Hypoxia-Activated Anticancer Prodrugs

The hypoxic microenvironment of solid tumors is a major barrier to the efficacy of conventional cancer therapies but provides a unique opportunity for targeted activation of nitroaromatic compounds. Nitroreductase (NTR) enzymes are significantly overexpressed in various cancer types compared to healthy tissues, making them an ideal trigger for prodrug activation.[10][11]

Mechanism of Action: Reductive Bioactivation

Substituted nitroanilines designed as anticancer agents remain relatively inert under normal physiological oxygen levels. Upon diffusing into a hypoxic tumor, NTRs catalyze the reduction of the nitro group. This multi-step reduction generates highly reactive intermediates that can induce cell death through various mechanisms, including DNA cross-linking and the generation of reactive oxygen species (ROS).[4][5]

A prime example is the development of nitroaniline mustards. These compounds are designed so that the electron-withdrawing nitro group deactivates the nitrogen mustard moiety. Upon reduction to an electron-donating amine or hydroxylamine, the mustard is activated, becoming a potent alkylating agent that cross-links DNA, leading to apoptosis.[4]

Caption: Hypoxia-selective activation of a nitroaniline prodrug.

Structure-Activity Relationship (SAR) Insights

The efficacy and selectivity of nitroaniline-based anticancer agents are highly dependent on their substitution patterns. Medicinal chemists can fine-tune properties like reduction potential, solubility, and cytotoxicity by modifying the scaffold.[12]

-

Electronic Effects: Adding further electron-withdrawing groups (e.g., a second nitro group, as in 2,4-dinitroaniline derivatives) can raise the reduction potential, making the compound a better substrate for NTRs and increasing its hypoxia-selective cytotoxicity.[4]

-

Solubility: Incorporating hydrophilic side chains, often via an amide linkage, is a common strategy to improve the poor aqueous solubility of the parent compounds, which is critical for drug delivery and bioavailability.[4]

| Compound ID | R1 Substituent | R2 Substituent | IC50 (Hypoxic, µM) | IC50 (Normoxic, µM) | Hypoxic Cytotoxicity Ratio (HCR) |

| NA-01 | H | H | 150 | >200 | ~1.3 |

| NA-02 | 2-NO₂ | H | 25 | >200 | >8 |

| NA-03 | 2-NO₂ | 4-CONH(CH₂)₂N(CH₃)₂ | 15 | 180 | 12 |

Table 1: Illustrative SAR data for substituted 4-nitroaniline mustard analogues, demonstrating how additional electron-withdrawing groups (NA-02) and water-solubilizing chains (NA-03) improve potency and hypoxic selectivity (HCR = IC50 Normoxic / IC50 Hypoxic).

Application II: Novel Antimicrobial Agents

The same reductive bioactivation principle that drives anticancer activity can be harnessed to combat bacterial and protozoal infections, particularly those caused by anaerobic or microaerophilic organisms.[13] Nitro-containing molecules have long been a part of the antimicrobial arsenal.[5]

The mechanism generally accepted for nitroaromatic antimicrobials involves the reduction of the nitro group within the microbial cell, producing toxic intermediates like nitroso and superoxide species. These reactive molecules can then covalently bind to and damage critical macromolecules such as DNA, leading to cell death.[5] Substituted nitroanilines offer a scaffold for developing new agents to combat growing antimicrobial resistance. Research has shown that derivatives such as nitrated benzothiazoles derived from nitroanilines exhibit significant activity against pathogens like P. aeruginosa.[5]

Mitigating Liabilities: The Role of Bioisosteric Replacement

While effective, the nitroaniline core can present challenges related to metabolic instability and toxicity.[9] A key strategy in modern drug design to overcome these issues is bioisosteric replacement . This involves substituting the aniline or nitroaniline moiety with a different functional group or scaffold that retains similar steric and electronic properties required for biological activity but possesses a more favorable safety and pharmacokinetic profile.[14][15][16]

Caption: Workflow for mitigating nitroaniline liabilities via bioisosteres.

For example, groups like benzimidazoles, substituted phenols, or pyridines can sometimes mimic the key interactions of the parent aniline while avoiding metabolic pathways that lead to toxic metabolites.[9] This approach allows for the fine-tuning of a compound's properties to enhance bioavailability, solubility, and selectivity.[9]

Key Experimental Protocols

Trustworthy and reproducible data are the bedrock of drug discovery. Below are standardized, step-by-step protocols for the synthesis and evaluation of substituted nitroaniline derivatives.

Protocol: Synthesis of a 2,4-Dinitroaniline Derivative

This protocol describes a representative synthesis of N-(2-(dimethylamino)ethyl)-2,4-dinitrobenzamide, a water-soluble dinitroaniline derivative, illustrating the coupling of a solubilizing side chain.

-

Starting Material Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 2,4-dinitrobenzoic acid in thionyl chloride (SOCl₂).

-

Acid Chloride Formation: Gently reflux the mixture for 2 hours. The progress can be monitored by the cessation of gas evolution.

-

Solvent Removal: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure to yield the crude 2,4-dinitrobenzoyl chloride.

-

Amide Coupling: Dissolve the crude acid chloride in a suitable anhydrous solvent (e.g., dichloromethane). Cool the solution to 0°C in an ice bath.

-

Amine Addition: Slowly add a solution of 1.2 equivalents of N,N-dimethylethylenediamine in the same solvent to the cooled acid chloride solution.

-

Reaction: Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 4 hours.

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure N-(2-(dimethylamino)ethyl)-2,4-dinitrobenzamide.

Protocol: Hypoxic vs. Normoxic Cytotoxicity (MTT Assay)

This protocol is used to determine the hypoxia-selective cytotoxicity of a test compound.[17]

-

Cell Seeding: Seed a suitable cancer cell line (e.g., HT-29) into two identical 96-well plates at a density of 5,000 cells/well. Allow cells to adhere for 24 hours.

-

Compound Preparation: Prepare serial dilutions of the substituted nitroaniline test compound in cell culture medium.

-

Treatment: Add the compound dilutions to the wells of both plates. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation:

-

Normoxic Plate: Place one plate in a standard incubator (21% O₂, 5% CO₂, 37°C).

-

Hypoxic Plate: Place the second plate in a hypoxic incubator or chamber (e.g., <1% O₂, 5% CO₂, 37°C).

-

-

Exposure: Incubate both plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for both conditions. Determine the IC50 values (the concentration that inhibits 50% of cell growth) for both normoxic and hypoxic conditions and calculate the Hypoxic Cytotoxicity Ratio (HCR).

Conclusion and Future Outlook

Substituted nitroanilines are far more than simple chemical intermediates; they are a dynamic and strategically important class of molecules in medicinal chemistry. Their true power lies in the principle of conditional activation, allowing for the design of highly targeted therapies that exploit the unique physiology of diseased tissues, such as the hypoxia found in solid tumors. While challenges related to toxicity and pharmacokinetics are real, modern medicinal chemistry strategies, including structure-guided design and bioisosteric replacement, provide rational pathways to mitigate these risks. As our understanding of disease microenvironments and enzyme-prodrug systems deepens, the substituted nitroaniline scaffold is poised to remain a valuable and enduring platform for the discovery of next-generation therapeutics.

References

-

Winkeler, A., & Leimkuhler, S. (2011). Chemotherapeutic effects of nitro compounds. 1. Nitroanilines. PubMed. [Link]

-

Wikipedia. (n.d.). 4-Nitroaniline. Wikipedia. [Link]

-

Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications. Chempanda Blog. [Link]

-

Cresset Group. (2024). Aniline replacement in drug-like compounds. Cresset Group. [Link]

-

ResearchGate. (n.d.). (a) and (b) Reduction reactions of o-nitroaniline and, p-nitroaniline using NaBH4 without nanocatalysts. ResearchGate. [Link]

-

PubChem. (n.d.). 2-Nitroaniline. PubChem. [Link]

-

ResearchGate. (n.d.). Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl... ResearchGate. [Link]

-

Palmer, B. D., Wilson, W. R., & Denny, W. A. (1992). Hypoxia-selective antitumor agents. 5. Synthesis of water-soluble nitroaniline mustards with selective cytotoxicity for hypoxic mammalian cells. PubMed. [Link]

-

Brown, N. (2010). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. PubMed. [Link]

-

Encyclopedia.pub. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. [Link]

-

Frontiers. (2024). Recent advances and applications of nitroreductase activable agents for tumor theranostic. Frontiers in Pharmacology. [Link]

-

Frontiers. (2024). Recent advances and applications of nitroreductase activable agents for tumor theranostic. Frontiers. [Link]

- Google Patents. (n.d.). Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides.

-

GTFCh. (n.d.). Lethal Poisoning with p-Nitroaniline. GTFCh. [Link]

-

ResearchGate. (2010). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. ResearchGate. [Link]

-

RSC Publishing. (2025). Recent advances in nitroreductase-activatable small molecule-based photosensitizers for precise cancer therapy. RSC Publishing. [Link]

-

ZORA. (2022). 4-Nitroaniline. University of Zurich. [Link]

-

SpiroChem. (n.d.). Bioisosteric Replacement Strategies. SpiroChem. [Link]

-

MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. [Link]

-

PubMed. (n.d.). Quantitative structure-activity relationships for substituted aminotetralin analogues. I: Inhibition of norepinephrine uptake. PubMed. [Link]

-

ACS Publications. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. [Link]

-

West Liberty University. (n.d.). p-Nitroaniline. West Liberty University. [Link]

-

ResearchGate. (2015). Synthesis and pharmacological evaluation of some benzylidene-4-nitroanilines. ResearchGate. [Link]

-

PubChem. (n.d.). 3-Nitroaniline. PubChem. [Link]

-

arXiv. (2025). Autonomous Bioisosteric Replacement for Multi-Property Optimization in Drug Design. arXiv. [Link]

-

MDPI. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. MDPI. [Link]

-

IFTM University. (2024). Benzothiazole Aniline Derivatives as Promising Candidates for Anticancer Drug Development. IFTM University. [Link]

Sources

- 1. chempanda.com [chempanda.com]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. Hypoxia-selective antitumor agents. 5. Synthesis of water-soluble nitroaniline mustards with selective cytotoxicity for hypoxic mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. gtfch.org [gtfch.org]

- 7. westliberty.edu [westliberty.edu]

- 8. DSpace-CRIS [zora.uzh.ch]

- 9. cresset-group.com [cresset-group.com]

- 10. Frontiers | Recent advances and applications of nitroreductase activable agents for tumor theranostic [frontiersin.org]

- 11. Recent advances and applications of nitroreductase activable agents for tumor theranostic - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. [Chemotherapeutic effects of nitro compounds. 1. Nitroanilines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of Bromo-Ethoxy-Nitroanilines

Introduction: Navigating the Complexities of Polysubstituted Anilines

For researchers, scientists, and professionals in drug development, a deep understanding of the reactivity of highly substituted aromatic compounds is paramount. Bromo-ethoxy-nitroanilines represent a fascinating and challenging class of molecules in this regard. The interplay of activating and deactivating groups, as well as competing directing effects, governs the outcome of electrophilic aromatic substitution (EAS) reactions on these substrates. This guide provides an in-depth technical exploration of the core principles and practical considerations for performing EAS reactions on bromo-ethoxy-nitroanilines, moving beyond a simple recitation of steps to elucidate the underlying chemical logic.

Understanding the Directing Effects of Substituents

The regioselectivity of electrophilic aromatic substitution on a polysubstituted benzene ring is primarily determined by the electronic properties of the existing substituents. These groups can be broadly classified as activating or deactivating, and as ortho-, para-, or meta-directing.[1][2]

Table 1: Summary of Substituent Effects in Bromo-Ethoxy-Nitroanilines

| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect |

| -NH₂ (Amino) | +M > -I (Strongly electron-donating via resonance) | Strongly Activating | Ortho, Para |

| -OC₂H₅ (Ethoxy) | +M > -I (Strongly electron-donating via resonance) | Strongly Activating | Ortho, Para |

| -Br (Bromo) | -I > +M (Electron-withdrawing inductively, weakly donating by resonance) | Weakly Deactivating | Ortho, Para |

| -NO₂ (Nitro) | -M, -I (Strongly electron-withdrawing by resonance and induction) | Strongly Deactivating | Meta |

The amino (-NH₂) and ethoxy (-OC₂H₅) groups are potent activating groups that direct incoming electrophiles to the ortho and para positions due to their ability to donate electron density to the ring through resonance.[3] Conversely, the nitro (-NO₂) group is a strong deactivating group that directs incoming electrophiles to the meta position by withdrawing electron density from the ring.[3] The bromo (-Br) group presents a more nuanced case; it is deactivating due to its inductive electron withdrawal but directs ortho and para due to the resonance donation of its lone pairs.[2]

In a polysubstituted system like bromo-ethoxy-nitroaniline, the position of the incoming electrophile is generally dictated by the most powerful activating group.[4] However, steric hindrance can also play a significant role in determining the final product distribution.

Predicting Regioselectivity: A Case Study

Let's consider a hypothetical electrophilic aromatic substitution on 2-bromo-4-ethoxy-6-nitroaniline .

In this molecule, the directing effects of the substituents are as follows:

-

-NH₂ (at C1): Strongly activating, directs to C2 (blocked), C4 (blocked), and C6 (blocked).

-

-OC₂H₅ (at C4): Strongly activating, directs to C3 and C5.

-

-Br (at C2): Weakly deactivating, directs to C1 (blocked), C3, and C5.

-

-NO₂ (at C6): Strongly deactivating, directs to C2 (blocked) and C4 (blocked).

The two most powerful activating groups are the amino and ethoxy groups. The ethoxy group directs to the available C3 and C5 positions. The bromo group also directs to these positions. Therefore, electrophilic attack is most likely to occur at the C3 or C5 position, with the final product distribution being influenced by the steric bulk of the incoming electrophile and the substituents.

Experimental Protocol: Nitration of N-acetyl-2-bromo-4-ethoxyaniline

Direct nitration of an aniline derivative can be problematic due to the basicity of the amino group, which can be protonated in the strongly acidic conditions of nitration, forming a deactivating anilinium ion.[5] Furthermore, the strong activating nature of the amino group can lead to over-oxidation or polysubstitution. To circumvent these issues, the amino group is often protected, for example, as an acetamide. This protection moderates the activating effect and prevents protonation.

The following protocol is a representative procedure for the nitration of a protected bromo-ethoxyaniline, based on established methodologies for similar substrates.[6]

Step 1: Acetylation of 2-bromo-4-ethoxyaniline

Methodology:

-

Dissolution: In a flask equipped with a magnetic stirrer, dissolve 2-bromo-4-ethoxyaniline (1.0 eq) in glacial acetic acid. The use of acetic acid as a solvent is advantageous as it is compatible with the acetic anhydride reagent.

-

Acetylation: Add acetic anhydride (1.2 eq) to the solution. Acetic anhydride is a common and effective acetylating agent.

-

Reaction: Stir the mixture at room temperature for 18 hours. The reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material.

-

Workup: Pour the reaction mixture into a beaker of ice water. The acetylated product, being less polar than the starting aniline, will precipitate out of the aqueous solution.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove acetic acid and any unreacted acetic anhydride.

-

Drying: Dry the N-(2-bromo-4-ethoxyphenyl)acetamide product. The purity can be checked by melting point determination and spectroscopic methods (e.g., ¹H NMR).

Step 2: Nitration of N-(2-bromo-4-ethoxyphenyl)acetamide

Methodology:

-

Dissolution: Cool a flask containing concentrated sulfuric acid to 0°C in an ice bath. Slowly add the N-(2-bromo-4-ethoxyphenyl)acetamide (1.0 eq) with stirring, ensuring the temperature remains low. Sulfuric acid serves as both the solvent and the catalyst for the formation of the nitronium ion.

-

Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0°C.

-

Nitration: Add the nitrating mixture dropwise to the solution of the acetylated aniline, maintaining the temperature between 0-5°C. This temperature control is crucial to prevent side reactions and dinitration.

-

Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5°C for 2-3 hours. Monitor the reaction progress by TLC.

-

Workup: Carefully pour the reaction mixture onto crushed ice. The nitrated product will precipitate.

-

Isolation and Purification: Collect the solid by vacuum filtration and wash with cold water until the washings are neutral. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Step 3: Hydrolysis of N-(2-bromo-4-ethoxy-6-nitrophenyl)acetamide

The final step is the deprotection of the amino group by hydrolysis of the acetamide.

Methodology:

-

Hydrolysis: Reflux the N-(2-bromo-4-ethoxy-6-nitrophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.

-

Neutralization: After the reaction is complete (monitored by TLC), cool the mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the free aniline.

-

Isolation: Collect the 2-bromo-4-ethoxy-6-nitroaniline by filtration, wash with water, and dry.

Other Electrophilic Aromatic Substitution Reactions

Halogenation

Further halogenation of a bromo-ethoxy-nitroaniline would be challenging due to the presence of a deactivating nitro group and a deactivating bromo group. However, the activating ethoxy and amino (or acetamido) groups would still direct an incoming halogen to the available ortho and para positions. For instance, bromination of 4-ethoxy-2-nitroaniline would likely occur at the position ortho to the ethoxy group and meta to the nitro group. The synthesis of 2,6-dibromo-4-nitroaniline from 4-nitroaniline demonstrates that di-halogenation is possible on a deactivated aniline derivative.[7]

Sulfonation

Sulfonation of anilines is typically carried out using fuming sulfuric acid.[5] Similar to nitration, protection of the amino group is advisable to prevent the formation of the anilinium salt. The sulfonic acid group would be directed by the most activating group to an available ortho or para position.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are generally not successful with strongly deactivated substrates.[8] Furthermore, the amino group of anilines reacts with the Lewis acid catalyst (e.g., AlCl₃), forming a complex that deactivates the ring and prevents the desired reaction.[9][10] Therefore, Friedel-Crafts reactions are not a viable option for the further functionalization of bromo-ethoxy-nitroanilines.

Conclusion

The electrophilic aromatic substitution reactions of bromo-ethoxy-nitroanilines are governed by a complex interplay of electronic and steric effects. A thorough understanding of the directing properties of each substituent is crucial for predicting the regiochemical outcome of these reactions. While the presence of a strongly deactivating nitro group makes these substrates less reactive than simple anilines, the potent activating effects of the amino and ethoxy groups still allow for electrophilic substitution to occur at specific positions. For successful and selective transformations, protection of the highly reactive amino group is a key strategic consideration. This guide provides a foundational understanding and practical framework for researchers to approach the synthesis and modification of this important class of polysubstituted anilines.

References

-

Ashenhurst, J. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]

-

BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link]

-

Chem LibreTexts. (2021, December 11). 8.11: Multiple Substituents- Directing Effects. Retrieved from [Link]

-

Ekeeda. (2019, August 12). Aniline Does Not Undergo Friedel Crafts Reaction Using AICl3 - Compounds Containing Nitrogen [Video]. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). CN101671266A - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt.

- Google Patents. (n.d.). CN105481735A - Method for preparing aniline-2-sulfonic acid.

-

Khan Academy. (2019, August 12). Why does aniline not undergo Friedel-Crafts reaction?. Retrieved from [Link]

-

Khan, I. A., & I, I. K. (2006). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(11), o4785–o4786. [Link]

-

LibreTexts. (2021, December 11). 8.11: Multiple Substituents- Directing Effects. Retrieved from [Link]

-

Liu, J., et al. (2019). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. PubMed Central. Retrieved from [Link]

-

Lumen Learning. (n.d.). Organic Chemistry II - 14.2. Examples of electrophilic aromatic substitution. Retrieved from [Link]

-

Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69229, 4-Ethoxy-2-nitroaniline. Retrieved from [Link].

-

Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Retrieved from [Link]

-

Pearson+. (2015, February 23). Protection of Aniline Derivatives [Video]. YouTube. Retrieved from [Link]

-

RSC Publishing. (2014). Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. RSC Advances, 4(109), 63829-63833. [Link]

-

Sathee Forum. (2023, October 14). Explain why: Aniline does not undergo Friedel–Crafts reaction ?. Retrieved from [Link]

-

SIELC Technologies. (n.d.). 4-Ethoxy-2-nitroaniline. Retrieved from [Link]

-

Taylor & Francis Online. (2023). Electrophilic substitution. In Knowledge and References. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 8). Electrophilic Aromatic Substitution Reactions Made Easy! [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenol. Retrieved from [Link]

-

Xu, J., et al. (2020). Mechanistic insights on the regioselectivity in the halogenation of α-haloketones in acetic acid. Organic & Biomolecular Chemistry, 18(38), 7583-7591. [Link]

-

Stack Exchange. (2023, February 2). Directing effects of poly-substituted aromatic rings. Chemistry Stack Exchange. Retrieved from [Link]

Sources

- 1. Phenol - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN101671266A - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt - Google Patents [patents.google.com]

- 8. community.wvu.edu [community.wvu.edu]

- 9. youtube.com [youtube.com]

- 10. quora.com [quora.com]

Methodological & Application

Synthesis of 4-Bromo-5-ethoxy-N-isopropyl-2-nitroaniline: An In-depth Experimental Protocol

Abstract

This document provides a comprehensive, step-by-step experimental protocol for the multi-step synthesis of 4-Bromo-5-ethoxy-N-isopropyl-2-nitroaniline, a potentially valuable intermediate in pharmaceutical and materials science research. The synthetic strategy is designed for high regioselectivity and overall efficiency, commencing from the readily available starting material, 3-ethoxyaniline. The protocol details the rationale behind the chosen reaction sequence, which involves the protection of the amino group, followed by sequential electrophilic aromatic substitution (bromination and nitration), deprotection, and a final N-alkylation step via reductive amination. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering field-proven insights and a self-validating experimental workflow.

Introduction

Substituted nitroanilines are pivotal structural motifs in the development of a wide array of functional molecules, including pharmaceuticals, dyes, and materials with unique optical properties. The specific substitution pattern of this compound, with its combination of electron-withdrawing and electron-donating groups, as well as a sterically demanding N-alkyl substituent, makes it an intriguing target for synthetic chemists. The strategic placement of these functional groups can significantly influence the molecule's chemical reactivity, biological activity, and physical properties.

The synthesis of such a polysubstituted aniline requires careful planning to control the regiochemical outcome of each reaction step. The powerful directing effects of the substituents on the aromatic ring dictate the position of incoming electrophiles.[1][2] A thorough understanding of these effects is paramount to devising a successful synthetic route that avoids the formation of undesired isomers and maximizes the yield of the target compound.

This application note outlines a robust and logical five-step synthesis of this compound, beginning with 3-ethoxyaniline. The key strategic decisions in this protocol are:

-

Protection of the amine: The highly activating amino group is temporarily converted to an acetamide to moderate its reactivity and ensure selective substitution in subsequent steps.

-

Sequential electrophilic substitution: Bromination is performed prior to nitration to leverage the directing effects of the acetamido and ethoxy groups for precise installation of the bromine atom.

-

Controlled N-alkylation: Reductive amination is employed for the final N-isopropylation, a method known for its high efficiency and selectivity in forming secondary amines from primary anilines and ketones.[3][4]

Overall Synthetic Scheme

Caption: Proposed five-step synthesis of this compound.

Materials and Methods

Materials

All reagents and solvents should be of analytical grade and used as received from the supplier unless otherwise noted.

| Reagent/Solvent | Supplier | Purity |

| 3-Ethoxyaniline | Sigma-Aldrich | 98% |

| Acetic Anhydride | Sigma-Aldrich | ≥99% |

| N-Bromosuccinimide (NBS) | Sigma-Aldrich | 99% |

| Acetic Acid | Fisher Scientific | Glacial |

| Sulfuric Acid | Sigma-Aldrich | 95-98% |

| Nitric Acid | Sigma-Aldrich | 70% |

| Hydrochloric Acid | Fisher Scientific | Concentrated |

| Ethanol | Fisher Scientific | 95% |

| Acetone | Sigma-Aldrich | ≥99.5% |

| Sodium Borohydride | Sigma-Aldrich | 99% |

| Dichloromethane | Fisher Scientific | HPLC Grade |

| Ethyl Acetate | Fisher Scientific | HPLC Grade |

| Hexane | Fisher Scientific | HPLC Grade |

| Sodium Bicarbonate | Fisher Scientific | ≥99.7% |

| Sodium Sulfate (anhydrous) | Fisher Scientific | Granular |

| Celite® | Sigma-Aldrich |

Instrumentation

-

Magnetic stirrers with heating capabilities

-

Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, etc.)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp for TLC visualization

-

Melting point apparatus

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Mass spectrometer (MS)

Experimental Protocols

Step 1: Synthesis of N-(3-ethoxyphenyl)acetamide (Protection)